2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

Description

Contextualization within Acetals and Carboxylic Acid Derivatives Research

The chemical structure of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid brings together two key functional groups: an acetal (B89532) and a carboxylic acid. Acetals, particularly cyclic acetals like the 1,3-dioxolane (B20135) ring present in this molecule, are widely recognized as robust protecting groups for carbonyl functionalities (ketones and aldehydes). This protective role is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reacting with nucleophiles or bases while other parts of the molecule are being modified. The stability of the acetal group under basic and neutral conditions, coupled with its straightforward removal under acidic conditions, makes it an ideal protective strategy.

Simultaneously, the carboxylic acid group imparts a different type of reactivity to the molecule. Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis, participating in a wide array of reactions such as esterification, amidation, and reduction to alcohols. The presence of both the protected carbonyl and the carboxylic acid in a single, relatively simple molecule provides chemists with a powerful synthon for constructing more elaborate molecular architectures.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its versatility as a synthetic intermediate. lookchem.com Its bifunctional nature allows for a modular approach to chemical synthesis. The carboxylic acid handle can be elaborated first, for instance, by converting it into an ester or an amide. Subsequently, the acetal protecting group can be removed to unveil the ketone, which can then undergo further reactions like Grignard additions, Wittig reactions, or reductions. This sequential reactivity is a cornerstone of modern organic synthesis, enabling the efficient and controlled assembly of complex target molecules.

This compound is utilized as a raw material in the pharmaceutical and chemical industries for the synthesis of a variety of organic compounds. lookchem.com Its unique chemical structure and properties make it a valuable building block in the development of new drugs and agrochemicals. lookchem.com Furthermore, it has found application as a stabilizer and intermediate in the production of polymers. lookchem.com

Detailed Research Findings:

While specific, in-depth research articles detailing the extensive use of this compound are not broadly available in the public domain, its application can be inferred from the well-established reactivity of its constituent functional groups. For instance, the derivatization of the closely related 2-methyl-1,3-dioxolan-2-yl group has been demonstrated in the synthesis of organotellurium compounds, showcasing the stability and utility of the dioxolane moiety in complex synthetic sequences. researchgate.net

Furthermore, the general class of 1,3-dioxolanes has been explored for the synthesis of biologically active compounds. Research has shown that various 1,3-dioxolane derivatives exhibit antibacterial and antifungal properties, highlighting the potential of this heterocyclic system in medicinal chemistry. researchgate.net The synthesis of tetronic acids, a class of compounds with diverse biological activities, has been achieved using 1,3-dioxolan-4-one (B8650053) intermediates, further illustrating the synthetic utility of the dioxolane framework. psu.edu

The general synthetic routes to access this compound and its derivatives often involve the reaction of a ketoester, such as ethyl acetoacetate, with ethylene (B1197577) glycol to form the protected keto-ester, followed by hydrolysis to the corresponding carboxylic acid. This straightforward preparation adds to its appeal as a readily accessible building block.

Below are data tables detailing the known properties of this compound.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| CAS Number | 5735-97-7 |

| Appearance | Solid or semi-solid or liquid sigmaaldrich.com |

Computed Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 55.8 Ų |

| n-octanol/water partition coefficient (LogP) | 0.2241 |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

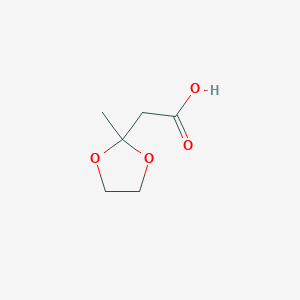

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKBXLIEUSEMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-97-7 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid and Its Derivatives

Established Synthetic Routes to 2-(2-Methyl-1,3-dioxolan-2-yl)acetic Acid

The most common and well-established route to this compound involves a two-step process: the protection of a β-ketoester, followed by the hydrolysis of the resulting ester. This strategy is efficient and utilizes readily available starting materials.

The primary precursor for the synthesis of this compound is its ethyl ester, commonly known as ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate or fructone. The synthesis of this intermediate is a classic example of ketalization, a method used to protect ketone carbonyl groups.

Once the ethyl ester is synthesized and purified, it can be converted to the target carboxylic acid, this compound, through hydrolysis. This is a standard saponification reaction where the ester is treated with a base, such as sodium hydroxide, followed by acidification to yield the carboxylic acid. chemsrc.com

The optimization of the synthesis of the precursor, ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (fructone), has been the subject of various studies to maximize yield and purity. Key parameters that have been investigated include the choice of catalyst, the molar ratio of reactants, reaction temperature, and reaction time.

Catalyst Selection: A range of acid catalysts can be employed for the ketalization reaction. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid (TsOH) are effective, they can present challenges in separation and may be corrosive. athabascau.ca Research has explored the use of heterogeneous and more environmentally benign catalysts. For instance, phosphotungstic acid has been shown to be an efficient catalyst for this transformation. athabascau.ca Studies have also investigated the use of SO3H-functionalized Brønsted acidic ionic liquids, which have demonstrated excellent catalytic activity and offer the advantage of easy recovery and reuse. researchgate.netjxnutaolab.com

Reactant Molar Ratio: The acetalization reaction is reversible, so an excess of one of the reactants is typically used to shift the equilibrium towards the product. athabascau.ca Research has shown that increasing the molar ratio of ethylene (B1197577) glycol to ethyl acetoacetate can significantly improve the conversion of the ketoester. athabascau.carug.nl For example, increasing the molar ratio from 1:1 to 1:1.5 or higher has been found to enhance the reaction rate and yield. athabascau.carug.nl

Temperature and Time: The reaction temperature is a critical factor. Studies have shown that increasing the temperature generally leads to a higher conversion rate. However, excessively high temperatures can lead to the formation of by-products. athabascau.ca The optimal temperature is often determined to be around 78°C. athabascau.ca The reaction time is also optimized to achieve maximum conversion without promoting side reactions. Typical reaction times range from 3 to 4 hours. athabascau.ca

The table below summarizes the findings from a study on the optimization of fructone synthesis using phosphotungstic acid as a catalyst. athabascau.ca

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Temperature (°C) | 75 | 78 | 81 | 78 |

| Molar Ratio (EAA:EG) | 1:1.5 | 1:2 | 1:3 | 1:3 |

| Catalyst Amount (mmol) | 0.5 | 1 | 2 | 1 |

| Reaction Time (hours) | 2 | 3 | 4 | 3 |

| Yield (%) | - | - | - | 93.42 |

EAA: Ethyl Acetoacetate, EG: Ethylene Glycol

Synthesis of Alkyl Esters of this compound

The synthesis of various alkyl esters of this compound is of interest for applications in fragrances and as synthetic intermediates. These esters can be prepared either by direct esterification of the parent acid or through transesterification of an existing ester.

Standard esterification methods can be applied to this compound to produce a variety of alkyl esters. The Fischer esterification is a common method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-controlled reaction, and the use of a large excess of the alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.com

Alternative methods for esterification that avoid strong acidic conditions include reacting the carboxylic acid with an alkyl halide in the presence of a base, or using coupling reagents that activate the carboxylic acid for reaction with an alcohol. athabascau.ca

As previously detailed, the most direct and widely used method for the preparation of ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate is the acid-catalyzed ketalization of ethyl acetoacetate with ethylene glycol. masterorganicchemistry.comathabascau.ca This reaction is a cornerstone in the synthesis of this compound and its parent acid.

The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene or cyclohexane, to facilitate the removal of water using a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca The use of an acid catalyst is essential, with p-toluenesulfonic acid being a common choice. masterorganicchemistry.com The reaction mixture is heated to reflux, and the progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap. masterorganicchemistry.com After the reaction is complete, the product is isolated and purified, typically by distillation. fluorochem.co.uk

The table below outlines the typical reagents and conditions for this synthesis.

| Reagent/Condition | Role | Typical Specification |

| Ethyl Acetoacetate | Starting Material | - |

| Ethylene Glycol | Reagent | Molar excess |

| p-Toluenesulfonic acid | Catalyst | Catalytic amount |

| Toluene/Cyclohexane | Solvent | Forms azeotrope with water |

| Apparatus | - | Reflux with Dean-Stark trap |

| Temperature | - | Reflux temperature of solvent |

| Reaction Time | - | Until water evolution ceases |

Asymmetric Synthesis Approaches Involving Dioxolane Moieties

The development of asymmetric methods to synthesize chiral molecules containing the dioxolane moiety is an active area of research, driven by the prevalence of such structures in biologically active compounds. While specific asymmetric syntheses of this compound are not widely reported, general strategies for the enantioselective synthesis of chiral dioxolanes can be considered.

One approach involves the use of chiral starting materials. For example, reacting a chiral diol with a prochiral ketone in the presence of an acid catalyst can lead to the formation of diastereomeric dioxolanes, which can then be separated.

Another strategy employs chiral catalysts to control the stereochemistry of the dioxolane formation. Rhodium-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles, which are related structures. nih.gov These methods often involve the formation of a chiral catalyst-substrate complex that directs the subsequent bond-forming steps in a stereoselective manner. nih.gov

Furthermore, the synthesis of chiral 2-substituted morpholines has been achieved through asymmetric hydrogenation, a technique that could potentially be adapted for the synthesis of chiral dioxolane derivatives. bcrec.idsigmaaldrich.com These methods often utilize chiral phosphine ligands in combination with a transition metal catalyst to achieve high enantioselectivity. bcrec.id

While these approaches provide a framework for the potential asymmetric synthesis of this compound analogues, further research is needed to develop specific and efficient methods for this target molecule.

Chiral Building Blocks and Precursors

The asymmetric synthesis of this compound and its derivatives heavily relies on the use of chiral starting materials to introduce stereocenters with high fidelity. Chiral diols and their derivatives are prominent precursors for constructing the chiral dioxolane ring.

One common strategy involves the use of enantiomerically pure 1,2-diols, which can be sourced from the chiral pool—naturally occurring, inexpensive chiral molecules. For instance, derivatives of tartaric acid or carbohydrates can serve as versatile chiral synthons. The reaction of such chiral diols with a suitable three-carbon synthon, like a derivative of acetoacetic acid, under acidic conditions, leads to the formation of the chiral dioxolane ring with a defined stereochemistry.

Another powerful approach utilizes chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and are subsequently removed. Evans oxazolidinones are a class of highly effective chiral auxiliaries for asymmetric alkylations and aldol reactions. researchgate.netresearchgate.netcolab.ws In a potential synthetic route, an achiral β-keto ester could be attached to an Evans auxiliary. Subsequent stereoselective alkylation at the α-position, guided by the steric hindrance of the auxiliary, would introduce the desired chirality. Cleavage of the auxiliary would then yield the enantiomerically enriched product.

Below is a table summarizing common classes of chiral precursors and auxiliaries applicable to the synthesis of chiral this compound derivatives.

| Precursor/Auxiliary Type | Examples | Key Synthetic Step | Stereochemical Control |

|---|---|---|---|

| Chiral Diols | (2R,3R)-Butanediol, (S)-1,2-Propanediol, Tartrate-derived diols | Acid-catalyzed ketalization | Direct incorporation of chirality from the diol |

| Chiral Auxiliaries | Evans Oxazolidinones, Camphorsultams | Diastereoselective alkylation or aldol reaction | Steric guidance from the auxiliary |

Stereoselective Formation of Dioxolane Derivatives

The stereoselective formation of the dioxolane ring is a critical step in the synthesis of chiral this compound derivatives. This is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a chiral diol. The reaction proceeds via a carbocation intermediate, and the stereochemical outcome is influenced by the stereochemistry of the diol.

The ketalization of β-keto esters, such as ethyl acetoacetate, with chiral 1,2-diols provides a direct route to chiral 2-substituted-2-methyl-1,3-dioxolanes. researchgate.net The choice of the chiral diol dictates the absolute configuration of the newly formed stereocenters at the 4- and 5-positions of the dioxolane ring. The reaction conditions, including the choice of acid catalyst and solvent, can also influence the diastereoselectivity of the reaction, particularly when forming substituted dioxolanes.

For example, the reaction of ethyl acetoacetate with (2R,3R)-butanediol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) will yield a specific diastereomer of the corresponding dioxolane. The stereochemical information from the diol is transferred to the final product.

The following table outlines representative stereoselective ketalization reactions for the formation of dioxolane derivatives.

| Carbonyl Compound | Chiral Diol | Catalyst | Expected Product Stereochemistry | Key Considerations |

|---|---|---|---|---|

| Ethyl Acetoacetate | (2R,3R)-Butanediol | p-Toluenesulfonic acid (PTSA) | (4R,5R)-2-methyl-2-(ethoxycarbonylmethyl)-1,3-dioxolane | Control of reaction temperature and water removal to drive equilibrium. |

| Ethyl Acetoacetate | (S)-1,2-Propanediol | Amberlyst-15 | Mixture of diastereomers at the 2-position, with the 4-position having (S)-configuration. | Potential for diastereomeric separation. |

Industrial-Scale Synthesis Considerations for Research Applications

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives for research applications requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.net

Process Safety and Optimization: The acid-catalyzed ketalization reaction is typically exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor design, cooling systems, and controlled addition of reagents are critical safety parameters. Process optimization would involve studying the effects of catalyst loading, reaction temperature, and reaction time to maximize yield and minimize by-product formation. The use of solid acid catalysts, such as ion-exchange resins, can simplify catalyst removal and product purification, which is advantageous on an industrial scale. researchgate.net

Raw Material Sourcing and Cost: The cost and availability of starting materials, particularly enantiomerically pure diols or chiral auxiliaries, are major considerations. For large-scale synthesis, sourcing these materials from reliable suppliers at a competitive price is essential. The synthesis of "Fructone," the ethyl ester of the target compound, from the readily available and inexpensive starting materials ethyl acetoacetate and ethylene glycol, is a well-established industrial process. researchgate.netchemicalbook.comguidechem.comgoogle.com This highlights the economic viability of this synthetic route.

Downstream Processing and Purification: The purification of the final product on a large scale requires efficient and scalable methods. Distillation is a common method for purifying volatile dioxolane derivatives like Fructone. chemicalbook.com For non-volatile derivatives, crystallization or chromatography may be necessary. The choice of purification method will depend on the physical properties of the target compound and the required purity level for research applications. Minimizing solvent usage and developing efficient recycling protocols are also important for sustainable industrial production.

The following table summarizes key considerations for the industrial-scale synthesis of this compound derivatives.

| Consideration | Key Aspects | Example/Strategy |

|---|---|---|

| Process Safety | Heat management, control of reaction parameters, use of appropriate equipment. | Jacketed reactors with efficient cooling, slow addition of catalyst, monitoring of reaction exotherm. |

| Catalyst Selection | Activity, selectivity, ease of separation, reusability. | Use of solid acid catalysts like Amberlyst-15 or Nafion to simplify workup. |

| Raw Material Economics | Cost, availability, and purity of starting materials. | Utilizing inexpensive and readily available precursors like ethyl acetoacetate and ethylene glycol. |

| Purification | Scalability, efficiency, solvent consumption. | Fractional distillation for volatile products, crystallization for solid compounds. |

| Waste Management | Minimization of waste streams, solvent recycling. | Implementing solvent recovery systems and optimizing reaction stoichiometry to reduce excess reagents. |

Chemical Reactivity and Transformative Chemistry of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various chemical transformations, including esterification and reduction.

Esterification of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid can be achieved through several methods. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis, is a common approach. masterorganicchemistry.com However, the acid-labile nature of the 1,3-dioxolane (B20135) ring requires careful control of reaction conditions to prevent deprotection. organic-chemistry.orgmasterorganicchemistry.com

To circumvent this, advanced esterification protocols that operate under milder, non-acidic, or weakly acidic conditions are often preferred. These methods utilize coupling reagents to activate the carboxylic acid, facilitating its reaction with an alcohol. Reagents such as carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are effective for this purpose. organic-chemistry.org Another approach involves the use of reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), which provides a facile method for synthesizing esters from the corresponding carboxylic acid. rug.nl The use of solid acid catalysts, such as dried Dowex H+ cation-exchange resin, also presents an efficient and reusable option for esterification. nih.gov

| Protocol | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with water removal | Inexpensive reagents, simple procedure. masterorganicchemistry.commasterorganicchemistry.com |

| Carbodiimide-Mediated Coupling | Alcohol, EDCI, DMAP (catalyst) | Room temperature, neutral pH | Mild conditions, compatible with acid-sensitive groups. organic-chemistry.org |

| Solid-Phase Acid Catalysis | Alcohol, Dowex H+ resin | Heat, solvent or neat | Reusable catalyst, simple workup, environmentally friendly. nih.gov |

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(2-methyl-1,3-dioxolan-2-yl)ethanol. This transformation requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this reduction, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Borane (BH₃), often used as a THF complex (BH₃·THF), is another powerful and more selective reagent for reducing carboxylic acids.

A critical aspect of this reaction is the workup procedure. Since the 1,3-dioxolane ring is sensitive to acid, the reaction mixture must be quenched and worked up under neutral or basic conditions to avoid cleavage of the protecting group. The stability of cyclic acetals to bases and many nucleophiles makes these reduction conditions generally compatible with the dioxolane moiety. organic-chemistry.org

| Reducing Agent | Typical Solvent | Key Considerations |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, requires anhydrous conditions and careful quenching. Workup must be non-acidic. |

| Borane Tetrahydrofuran Complex (BH₃·THF) | THF | More selective than LiAlH₄, reduces carboxylic acids in the presence of some other functional groups. Requires non-acidic workup. |

Reactions Involving the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring, while primarily a protecting group, can undergo its own set of chemical transformations, including hydrolysis, substitution, and oxidation.

The most characteristic reaction of the 1,3-dioxolane ring is its hydrolysis under acidic conditions to regenerate the parent carbonyl compound and diol. organic-chemistry.org For this compound, this reaction yields acetoacetic acid (which subsequently may decarboxylate) and ethylene (B1197577) glycol. The hydrolysis is reversible and its mechanism involves several key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst.

Ring Opening: The protonated intermediate undergoes C-O bond cleavage to form a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the attacking water molecule yields a hemiacetal intermediate.

Regeneration: Further protonation and elimination steps release ethylene glycol and the keto-acid.

This acid-catalyzed cleavage is a cornerstone of its use as a protecting group, allowing for its removal when desired. researchgate.net

While the C2 carbon of the 1,3-dioxolane ring is generally not susceptible to nucleophilic attack, substitution can be induced under specific conditions. Reactions can proceed via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. nih.gov This electrophilic intermediate can then be trapped by various carbon or heteroatom nucleophiles. For example, the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid can generate a 1,3-dioxolan-2-yl cation, which is then trapped by a silyl enol ether to form a substituted dioxolane product. nih.gov This type of reaction demonstrates that the C2 position can be functionalized through the formation of a cationic intermediate, expanding the synthetic utility of the dioxolane ring beyond its protective role.

The 1,3-dioxolane ring can be susceptible to oxidation, with the outcome depending on the oxidant and reaction conditions. Strong oxidizing agents may cleave the acetal (B89532). organic-chemistry.org Studies on the atmospheric oxidation of 1,3-dioxolane initiated by OH radicals show that the reaction proceeds via hydrogen abstraction, leading to alkyl radicals. These radicals can then undergo ring-opening bond scission to form linear multifunctional compounds. acs.org For instance, the oxidation of 1,3-dioxolane in the presence of NOx gives yields of ethylene carbonate and methylene (B1212753) glycol diformate. acs.org The heterocyclic oxygen atoms in the dioxolane ring can weaken the C-O bonds, facilitating low-barrier ring-opening reactions. researchgate.net

| Oxidant/Condition | Intermediate Species | Potential Products | Reference |

|---|---|---|---|

| OH Radical / NOx | Alkyl and alkoxy radicals | Ring-opened products (e.g., methylene glycol diformate), cyclic carbonates (e.g., ethylene carbonate) | acs.org |

| Strong Oxidizing Agents (e.g., HClO₄) | Not specified | Lactones or other cleavage products | organic-chemistry.org |

| O₂ / N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | Not specified | Esters | organic-chemistry.org |

Derivatization via Functional Group Interconversions

The chemical versatility of this compound stems from the reactivity of its terminal carboxylic acid group. This functional group serves as a key handle for a variety of transformations, allowing for the synthesis of a wide array of derivatives. Functional group interconversions, particularly those involving the carboxyl moiety, are central to the transformative chemistry of this compound, enabling its use as a building block in more complex molecular architectures. These derivatizations include reactions such as esterification, acylation, and amidation, which modify the parent molecule to introduce new properties and functionalities.

Alkylation and acylation are fundamental transformations of carboxylic acids. In the context of this compound, these reactions primarily target the carboxylic acid functional group, leading to the formation of esters and activated acyl species, respectively.

Alkylation of the carboxylic acid group is most commonly achieved through esterification. This reaction involves treating the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This transformation replaces the acidic proton of the carboxyl group with an alkyl or aryl group from the alcohol, yielding an ester. For instance, the reaction with ethanol produces the corresponding ethyl ester, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, a known derivative used in flavor applications and as a synthetic intermediate . Similarly, reaction with phenol can yield Phenyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate nih.gov. These ester derivatives are generally more volatile and less polar than the parent acid.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Ethanol (excess) |

| Catalyst | Sulfuric Acid (catalytic amount) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Product | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate |

Acylation reactions utilize the carboxyl group to introduce an acyl moiety onto another molecule. To achieve this, the carboxylic acid is typically first converted into a more reactive derivative, such as an acyl chloride or an acid anhydride. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would yield 2-(2-methyl-1,3-dioxolan-2-yl)acetyl chloride. This acyl chloride is a highly reactive intermediate that can readily acylate a variety of nucleophiles, including alcohols, amines, and aromatic rings (in Friedel-Crafts acylation), serving as a potent acylating agent in organic synthesis .

The carboxylic acid functionality of this compound is a direct precursor for the synthesis of various nitrogen-containing derivatives, most notably amides and hydrazides.

The direct formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that eliminates a molecule of water. This process is often inefficient on its own and typically requires the use of coupling reagents to activate the carboxylic acid. A wide range of modern coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), facilitate this transformation under mild conditions with high yields fishersci.itsphinxsai.com. This methodology allows for the synthesis of a diverse library of N-substituted amides from this compound by varying the amine component.

| Parameter | Value |

| Reactant | This compound |

| Reagent | Primary or Secondary Amine (e.g., Aniline) |

| Coupling System | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (1-Hydroxybenzotriazole) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Product | N-substituted 2-(2-methyl-1,3-dioxolan-2-yl)acetamide |

Another important class of nitrogen-containing derivatives is hydrazides . These are typically synthesized from the corresponding ester derivative rather than directly from the acid. For example, Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate can react with hydrazine hydrate (N₂H₄·H₂O) in an alcohol solvent, such as ethanol. In this nucleophilic acyl substitution reaction, the hydrazine displaces the ethoxy group of the ester to form 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide ekb.egresearchgate.net. Acetohydrazides are stable compounds and serve as valuable precursors for the synthesis of more complex heterocyclic systems like pyrazoles, oxadiazoles, and triazoles ekb.egfayoum.edu.eg.

| Parameter | Value |

| Reactant | Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Product | 2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide |

Mechanistic Investigations of Reactions Involving 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid

Elucidation of Reaction Pathways and Transition States

While specific transition state calculations for reactions involving 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid are not extensively documented in publicly available literature, the reaction pathways can be inferred from well-established mechanisms for acetal (B89532) and carboxylic acid chemistry. The hydrolysis of the dioxolane ring, a fundamental reaction, is known to proceed via an acid-catalyzed mechanism.

The generally accepted pathway for the acid-catalyzed hydrolysis of 2,2-disubstituted 1,3-dioxolanes involves a series of equilibrium steps. The reaction initiates with the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the rate-determining step, which is the cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the diol and the corresponding ketone or aldehyde, in this case, a derivative of pyruvic acid. The transition state for the ring-opening step is thought to have significant carbocationic character. For many acetals, this process follows an A-1 type mechanism, where the unimolecular cleavage of the protonated substrate is the slow step.

Computational studies on the hydrolysis of simpler acetals and ketals provide insight into the energetics of these pathways. The stability of the oxocarbenium ion intermediate is a key factor influencing the reaction rate. In the case of this compound, the methyl group at the C2 position helps to stabilize the positive charge on the intermediate carbocation.

A plausible reaction pathway for the acid-catalyzed hydrolysis is outlined below:

Protonation: The dioxolane oxygen is protonated by an acid catalyst (H₃O⁺).

Ring Opening: The C-O bond breaks, leading to the formation of a resonance-stabilized oxocarbenium ion and ethylene (B1197577) glycol. This is typically the rate-determining step.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield the hemiacetal, which is in equilibrium with the final ketone and diol products.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is paramount in controlling the reactions of this compound, particularly in the formation and cleavage of the dioxolane ring. The choice of catalyst can significantly impact reaction rates, yields, and selectivity. imist.ma Both homogeneous and heterogeneous acid catalysts are employed for the acetalization reaction to form the dioxolane ring. imist.maimist.ma

Common homogeneous catalysts include p-toluenesulfonic acid (pTSA) and mineral acids such as sulfuric acid. researchgate.net These catalysts are effective but can present challenges in separation and purification of the products. imist.ma To overcome these issues, a variety of solid acid catalysts have been developed. These include ion-exchange resins, zeolites, and clays, which offer the advantages of easy separation, reusability, and often, enhanced selectivity. imist.maimist.ma

In the context of this compound, selective catalysis is crucial to prevent unwanted side reactions, such as esterification of the carboxylic acid group during the acetalization of the corresponding keto-acid. The use of milder, solid acid catalysts can help to achieve the desired transformation with high chemoselectivity. For instance, in the synthesis of dioxolanes from ethylene glycol and carbonyl compounds, heterogeneous catalysts can be easily filtered off from the reaction mixture. imist.ma

The efficiency of the catalytic process is also dependent on reaction conditions such as temperature and the removal of water to drive the equilibrium towards the formation of the dioxolane. The table below summarizes various catalytic systems used for the synthesis of dioxolanes, which are applicable to the formation of this compound from the corresponding keto-acid and ethylene glycol.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic acid, Sulfuric acid | High activity, mild conditions | Difficult to separate, corrosive |

| Heterogeneous | Ion-exchange resins, Zeolites, Clays | Easy separation, reusable, less corrosive | May have lower activity, potential for pore diffusion limitations |

Radical-Chain Propagation Mechanisms in Dioxolane Chemistry

The dioxolane ring, while generally stable, can participate in radical reactions under specific conditions. The C-H bond at the C2 position is susceptible to hydrogen atom abstraction by a radical initiator, leading to the formation of a 2-dioxolanyl radical. This radical can then participate in a chain propagation sequence. Although direct studies on the radical chemistry of this compound are not prominent, the behavior of the closely related 2-methyl-1,3-dioxolane (B1212220) provides a relevant model. iu.edu

A typical radical-chain mechanism involving a dioxolane derivative follows three main stages:

Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or irradiation to generate free radicals. These radicals then abstract a hydrogen atom from the C2 position of the dioxolane ring to form a 2-dioxolanyl radical.

Propagation: The 2-dioxolanyl radical can then react with another molecule, for example, by adding to an alkene or another unsaturated system. This addition creates a new radical species, which can then react with another dioxolane molecule to continue the chain. A common propagation step involves the reaction of the initial radical with an alkyl halide, leading to halogenation of the dioxolane. wikipedia.orgyoutube.comlibretexts.orglibretexts.org

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical product.

An example of a radical reaction is the free-radical halogenation of an alkane, which proceeds via a similar chain mechanism. wikipedia.orglibretexts.orglibretexts.org In the case of a 2-alkyl-1,3-dioxolane, the tertiary hydrogen at the C2 position would be particularly susceptible to abstraction.

Cationic Intermediates in Dioxolane Formation and Reactivity

Cationic intermediates play a central role in the acid-catalyzed formation and hydrolysis of the dioxolane ring in this compound. The key intermediate in these reactions is the 2-methyl-1,3-dioxolan-2-yl cation. This cation is formed upon the protonation of one of the ring oxygens followed by the departure of the ethylene glycol moiety (in the reverse hydrolysis reaction) or water (in the forward acetalization reaction).

The stability of this cationic intermediate is enhanced by the presence of the methyl group at the C2 position through inductive effects and hyperconjugation. The two oxygen atoms in the ring also stabilize the positive charge through resonance, delocalizing the charge onto the oxygen atoms. This delocalization is a key feature of oxocarbenium ions.

The formation of this cationic intermediate opens up pathways for various nucleophilic substitution reactions at the C2 position. The stereochemical outcome of such reactions can be influenced by the geometry of the planar or near-planar carbocation. The reactivity of this intermediate is crucial for understanding not only hydrolysis and formation but also other transformations such as transacetalization, where the dioxolane group is exchanged.

Theoretical and Computational Chemistry Studies on 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of reaction pathways and transition states. Studies on analogous dioxolane structures demonstrate its utility in elucidating potential mechanisms.

For instance, the gas-phase thermal decomposition of the related compound, 2-methyl-1,3-dioxolane (B1212220), has been investigated using DFT methods. researchgate.netacs.orgusfq.edu.ec These electronic structure calculations were performed using the B3LYP and MPW1PW91 functionals with 6-31G(d,p) and 6-31++G(d,p) basis sets. researchgate.netacs.orgusfq.edu.ec The theoretical results suggest that the decomposition of such substrates occurs via a stepwise mechanism. researchgate.netacs.orgusfq.edu.ec The initial, rate-determining step is proposed to proceed through a concerted, nonsynchronous four-centered cyclic transition state. acs.orgusfq.edu.ec In this process, the elongation of a key C-O bond is the predominant factor. acs.org

The activation energies calculated for the decomposition of 2-methyl-1,3-dioxolane provide quantitative insight into the reaction's feasibility. These theoretical values can be compared with experimental findings to validate the proposed mechanism.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d,p) | 57.9 |

| B3LYP | 6-31++G(d,p) | 58.8 |

| MPW1PW91 | 6-31G(d,p) | 57.8 |

| MPW1PW91 | 6-31++G(d,p) | 58.6 |

These computational approaches would be directly applicable to studying reactions of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid, such as its esterification, decarboxylation, or ring-opening reactions, to predict transition state geometries and activation barriers.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical properties and chemical reactivity. The 1,3-dioxolane (B20135) ring, a central feature of this compound, is not planar. It adopts puckered conformations to relieve torsional strain. acs.org The two principal conformations are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" (C_2 symmetry), where two atoms are displaced on opposite sides of the plane defined by the other three.

For this compound, the presence of the acetic acid and methyl substituents at the C2 position would influence the conformational equilibrium of the dioxolane ring. Furthermore, a significant conformational feature would be the potential for intramolecular hydrogen bonding. The carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while one of the dioxolane's oxygen atoms can act as an acceptor. This type of interaction has been observed in the crystal structure of a larger derivative, 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, where an intramolecular O—H···O hydrogen bond significantly influences the molecular conformation. researchgate.net Such a hydrogen bond in the title acid would create a six-membered ring system, substantially restricting conformational freedom and stabilizing a specific conformer, which could in turn dictate its reactivity.

Computational methods like Hartree-Fock (HF) and DFT can be used to calculate the relative energies of different conformers, predict the most stable geometries, and quantify the energy barriers for interconversion between them.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. Computational chemistry offers a suite of tools to analyze this structure and predict chemical behavior. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A DFT study on the related 2-methoxy-1,3-dioxolane provides a template for how these analyses are conducted. researchgate.net The energies of the HOMO and LUMO are critical for predicting reactivity. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is an important indicator of kinetic stability; a larger gap implies lower reactivity. researchgate.net

From these FMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2

Global Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

| Parameter | Value |

|---|---|

| E_HOMO | -7.14 eV |

| E_LUMO | 0.89 eV |

| Energy Gap (ΔE) | 8.03 eV |

| Chemical Potential (μ) | -3.125 eV |

| Global Hardness (η) | 4.015 eV |

| Global Electrophilicity (ω) | 1.216 eV |

A similar computational analysis of this compound would provide a detailed understanding of its electronic structure and help predict its behavior in various chemical reactions.

Advanced Applications of 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis Precursors

While direct examples detailing the extensive use of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid as a chiral building block in the total synthesis of complex natural products are not prolifically documented in readily available literature, its structural motif is analogous to other chiral synthons widely employed in this field. The protected β-keto acid functionality inherent to this molecule makes it a valuable precursor for creating stereodefined centers, a critical step in the asymmetric synthesis of natural products like alkaloids and terpenes.

The synthesis of complex alkaloids, such as those found in the Stemona family of plants, often relies on the strategic use of chiral building blocks to construct their intricate polycyclic frameworks. Methodologies involving intramolecular 1,3-dipolar cycloadditions of azomethine ylides, for instance, are employed to create the core structures of these alkaloids. nih.gov Chiral precursors bearing functionalities similar to this compound can be envisioned as key starting materials in such synthetic sequences, where the protected ketone and the carboxylic acid can be elaborated to introduce the necessary stereochemistry and functional handles for subsequent cyclization reactions. The design and synthesis of versatile chiral building blocks are often achieved through biocatalysis, yielding enantiomerically pure compounds that serve as the foundation for the synthesis of biologically active natural products, including various alkaloids. nih.gov

Terpenes, another major class of natural products, are biosynthesized from five-carbon isoprene units. mdpi.com The total synthesis of these often complex and stereochemically rich molecules necessitates the use of chiral pool starting materials or the application of asymmetric synthesis methodologies. nih.gov Building blocks that provide latent functionality, such as the protected ketone in this compound, are instrumental in multi-step syntheses, allowing for the sequential introduction of functional groups and the controlled construction of stereocenters.

Utilization in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The structural attributes of this compound make it a suitable precursor for the synthesis of various heterocyclic systems. The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups that can participate in cyclization reactions, while the protected ketone can be unmasked at a later stage to form part of the heterocyclic ring or a substituent on it.

The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in pharmaceuticals. africanjournalofbiomedicalresearch.com For example, derivatives of this compound could be envisioned to react with hydrazine derivatives to form pyrazoles or pyridazines. Similarly, reaction with amidines or other dinucleophiles could lead to the formation of pyrimidines or other diazines. The synthesis of various heterocyclic compounds often involves the cyclization of precursors derived from acetic acid derivatives. sciencepubco.comresearchgate.net

Sulfur-containing heterocycles also exhibit a wide range of biological activities. The carboxylic acid functionality of this compound can be activated and reacted with sulfur-containing nucleophiles to initiate the formation of thiazoles, thiophenes, or other sulfur-containing ring systems.

Precursor for Advanced Material Synthesis (Academic Perspective)

From an academic standpoint, the potential of this compound as a precursor for advanced materials synthesis is an area ripe for exploration. Its bifunctional nature, possessing both a carboxylic acid and a protected ketone, allows for its incorporation into polymeric structures and metal-organic frameworks (MOFs).

In the realm of polymer chemistry, this compound could serve as a monomer or a functional additive. The carboxylic acid group can be utilized for polyester or polyamide formation, while the protected ketone offers a site for post-polymerization modification. This could lead to the development of functional polymers with tailored properties for applications in drug delivery, coatings, or specialty plastics. mdpi.com

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of novel MOFs. The presence of the dioxolane-protected ketone within the framework's pores could introduce specific functionalities, potentially leading to materials with unique catalytic, separation, or sensing properties. The design of MOFs often involves the use of organic linkers with diverse functional groups to tune the properties of the final material.

Design and Synthesis of Novel Pharmacologically Relevant Scaffolds

The development of new drugs often relies on the design and synthesis of novel molecular scaffolds that can interact with biological targets with high affinity and selectivity. uspto.gov this compound provides a versatile platform for the construction of such scaffolds. Its inherent functionality allows for the introduction of various pharmacophoric groups and the exploration of diverse chemical space.

This compound can be used as a starting point for the synthesis of enzyme inhibitors. The carboxylic acid can mimic the substrate of an enzyme, while the rest of the molecule can be elaborated to interact with the enzyme's active site. For instance, chalcone-based scaffolds, which are synthesized from substituted acetophenones, have shown promising biological activities. mdpi.com The protected ketone of this compound could be deprotected to reveal an acetophenone-like moiety for the synthesis of novel chalcone derivatives.

Furthermore, this building block can be incorporated into the synthesis of receptor agonists or antagonists. The ability to modify both the carboxylic acid and the ketone functionalities allows for the systematic variation of the molecule's structure to optimize its interaction with a specific receptor. The synthesis of complex molecules for drug discovery often involves the use of versatile building blocks that can be readily modified. ethernet.edu.et

Below is a table summarizing the potential applications of this compound in the design of pharmacologically relevant scaffolds.

| Target Class | Potential Scaffold/Application | Rationale |

| Enzymes | Inhibitors | The carboxylic acid can act as a mimic of a substrate's carboxylate group, while the rest of the molecule can be functionalized to bind to the active site. |

| Receptors | Agonists/Antagonists | The bifunctional nature allows for diverse modifications to optimize binding to receptor pockets. |

| Ion Channels | Modulators | The scaffold can be elaborated to create structures that can interact with and modulate the function of ion channels. |

| Transporters | Inhibitors/Substrates | The molecule can be designed to mimic endogenous substrates or to block the transport channel. |

Characterization and Advanced Analytical Methodologies for 2 2 Methyl 1,3 Dioxolan 2 Yl Acetic Acid

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and dioxolane ring protons, as well as the highly deshielded carboxylic acid proton. While specific data for the acid is not readily available in the literature, data from a related compound, 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, shows characteristic signals for the shared moiety: a singlet for the methyl group (CH₃) at 1.07 ppm, a singlet for the methylene protons (CH₂) at 2.84 ppm, and symmetrical multiplets for the dioxolane ring protons (-OCH₂CH₂O-) between 3.6 and 3.9 ppm. nih.gov The carboxylic acid proton of the target molecule is expected to appear as a broad singlet significantly downfield, typically around 12 ppm. libretexts.orgopenstax.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carboxyl carbon is expected to resonate in the downfield region of 165-185 δ. libretexts.orgopenstax.org The quaternary carbon of the dioxolane ring would also be significantly downfield, followed by the carbons of the ethylene (B1197577) glycol fragment, the methylene carbon, and finally the methyl carbon at the most upfield position.

Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -CH ₃ | ~1.1-1.4 ppm (singlet, 3H) | ~20-25 ppm |

| -C H₂-COOH | ~2.8-3.0 ppm (singlet, 2H) | ~40-45 ppm |

| -OC H₂C H₂O- | ~3.8-4.1 ppm (multiplet, 4H) | ~65-70 ppm |

| Dioxolane C | N/A | ~105-110 ppm |

| -COOH | ~10-13 ppm (broad singlet, 1H) | N/A |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an acetal (B89532). A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgopenstax.org The C=O stretch of the carboxyl group typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org Additionally, characteristic C-O stretching bands for both the carboxylic acid and the dioxolane ring are expected in the fingerprint region (1300-1000 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Very Broad |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1710-1760 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. In electron ionization (EI) mode, the molecular ion peak (M⁺) for this compound would be expected at m/z 146. Common fragmentation pathways for dioxolanes often involve the loss of an alkyl group from the C2 position or cleavage of the ring. A prominent fragment would be expected from the loss of the methyl group (M-15), resulting in an ion at m/z 131. Another characteristic fragmentation is the formation of an acylium ion [M-OH]⁺ at m/z 129 or [M-COOH]⁺ at m/z 101.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the purity assessment of non-volatile compounds like carboxylic acids. For derivatives such as ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, a reverse-phase (RP) HPLC method can be employed using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. tcichemicals.com Analysis of the parent acid would likely use similar conditions, possibly with the addition of an acid modifier like formic or phosphoric acid to the mobile phase to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. nih.gov Detection is typically achieved using a UV detector, although carboxylic acids often have a weak chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). For trace analysis, derivatization to introduce a fluorescent tag may be employed. researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Due to the low volatility and potential for thermal decomposition of the carboxylic acid group, direct analysis of this compound by GC is challenging. However, the compound can be analyzed after derivatization to a more volatile ester, such as the methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.net The analysis of related, more volatile compounds like 2-methyl-1,3-dioxolane (B1212220) is routinely performed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. uzh.chresearchgate.net

Typical Chromatographic Conditions for Related Compounds

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Analyte |

|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile / Water with Acid Modifier | UV, MS | Carboxylic Acids / Esters |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself has not been reported, the structure of a related derivative, 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been determined. nih.gov This analysis confirmed the presence of the 2-methyl-1,3-dioxolane ring and revealed details about its conformation and how it is oriented relative to the rest of the molecule. It also detailed intermolecular forces, such as C-H···π interactions, that dictate the crystal packing. nih.gov A similar analysis of the target acid would provide precise measurements of the carboxylic acid dimer hydrogen bonding, if present, and the conformation of the dioxolane ring.

Crystallographic Data for the Related Compound 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7961 (4) |

| b (Å) | 8.8271 (7) |

| c (Å) | 29.754 (2) |

| β (°) | 92.150 (7) |

Advanced Techniques for Mechanistic Studies (e.g., Reaction Monitoring)

Understanding the reaction mechanisms involving this compound, such as its synthesis or hydrolysis, can be achieved using advanced analytical techniques. The dioxolane group is a common protecting group for ketones and aldehydes, and the kinetics and mechanism of its formation and cleavage are of significant interest. wikipedia.orgorganic-chemistry.org

Reaction monitoring can be performed using in-situ spectroscopic methods. For example, the hydrolysis of the dioxolane ring back to a ketone can be monitored in real-time using NMR or IR spectroscopy. By tracking the disappearance of the reactant signals (e.g., the characteristic dioxolane proton signals in NMR) and the appearance of product signals (e.g., the regenerated ketone), one can determine reaction rates and gain insight into the reaction mechanism. Studies on the hydrolysis of related dioxolanes have been conducted using techniques like reactive distillation, which combines reaction and separation, allowing for detailed process analysis and monitoring. researchgate.net These advanced methodologies are crucial for optimizing reaction conditions and understanding the fundamental chemical transformations of the compound.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid and its derivatives is increasingly guided by the principles of green chemistry, focusing on reducing environmental impact through the use of renewable resources, energy-efficient methods, and recyclable catalysts.

A primary focus is the utilization of renewable feedstocks. Dioxolanes can be produced from biomass-derived components such as formaldehyde, ethylene (B1197577) glycol, glycerol, and furfural. nih.govresearchgate.net For instance, a solvent-free method has been developed to condense biorenewable glycerol and furfural into dioxolanes using an oxorhenium(V) oxazoline catalyst, highlighting a path away from petrochemical dependence. nih.gov Similarly, bio-based solvents like 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, are being explored as green reaction media for chemical transformations. rsc.org

Energy efficiency is another key aspect. Microwave-assisted synthesis has emerged as a rapid and environmentally friendly technique for producing dioxolanes without the need for solvents. acs.org This method, often combined with solid catalysts like montmorillonite clay, can be scaled up effectively. acs.org Ultrasound-assisted synthesis using catalysts such as graphene oxide also represents a mild and efficient alternative to conventional heating. researchgate.net

Table 1: Comparison of Green Synthesis Approaches for Dioxolanes

| Approach | Key Features | Examples of Catalysts/Reagents | Advantages |

|---|---|---|---|

| Renewable Feedstocks | Utilizes biomass-derived starting materials. nih.govresearchgate.net | Glycerol, furfural, lactic acid, ethylene glycol. nih.govrsc.org | Reduces reliance on fossil fuels, potential for carbon neutrality. |

| Energy-Efficient Methods | Employs alternative energy sources to reduce consumption. | Microwave irradiation, sonication (ultrasound). acs.orgresearchgate.net | Faster reaction times, lower energy costs, often solvent-free. |

| Heterogeneous Catalysis | Uses solid-phase catalysts that are easily separated. | Montmorillonite K10, zeolites, graphene oxide. acs.orgresearchgate.netnih.gov | Catalyst recyclability, simplified product purification. |

| Biocatalysis | Employs enzymes for highly selective transformations. researchgate.net | Aldolases, oxidoreductases, benzaldehyde lyase. researchgate.netrwth-aachen.de | High stereoselectivity, mild reaction conditions, biodegradable. |

Exploration of Novel Catalytic Transformations

Research into novel catalytic methods is set to expand the synthetic utility of the dioxolane functional group, enabling new transformations and the creation of complex molecules from simple precursors.

A significant area of development involves advanced organometallic catalysis. Ruthenium molecular catalysts, for example, have been successfully used to convert bioderived diols into dioxolanes. researchgate.netrwth-aachen.de Remarkably, these systems can utilize carbon dioxide (CO2) as a C1 source for forming the acetal (B89532) bridge, offering a valuable method for CO2 valorization. nih.gov Similarly, cationic oxorhenium(V) complexes have demonstrated high efficiency in condensing diols and aldehydes under mild, solvent-free conditions. nih.gov The exploration of Lewis acid catalysis continues to yield new possibilities, with catalysts like scandium(III) triflate and chiral binaphthyldiimine-Ni(II) complexes enabling highly selective and asymmetric reactions to form chiral dioxolanes. organic-chemistry.org

Metal-free catalysis is also gaining traction as a sustainable alternative. One innovative approach involves a thiol-promoted, site-specific radical addition of 1,3-dioxolane (B20135) to imines. organic-chemistry.org This redox-neutral process provides a pathway to protected α-amino aldehydes without the need for transition metals. organic-chemistry.org

The most transformative advances may come from biocatalysis. The inherent selectivity of enzymes is being harnessed to create complex chiral molecules. Chemoenzymatic cascades, where an enzymatic step creates a chiral intermediate that is then processed by a chemical catalyst, are particularly promising. researchgate.netrwth-aachen.denih.gov For instance, a two-step enzyme cascade can produce chiral diols from simple aliphatic aldehydes, which are then converted into stereochemically pure dioxolanes using a ruthenium catalyst in the same reaction vessel. researchgate.netrwth-aachen.de This one-pot approach simplifies synthesis and maximizes efficiency.

Table 2: Emerging Catalytic Systems for Dioxolane Synthesis and Transformation

| Catalyst Type | Example | Transformation | Key Advantages |

|---|---|---|---|

| Organometallic | [Ru(triphos)(tmm)] complex researchgate.netrwth-aachen.de | Conversion of diols to dioxolanes using CO2. nih.gov | Utilizes a renewable C1 source, high stereoselectivity. |

| Organometallic | Oxorhenium(V) oxazoline complex nih.gov | Condensation of diols and aldehydes. | High yields under solvent-free, mild conditions. |

| Metal-Free | Thiol radical initiator organic-chemistry.org | Addition of dioxolane to imines. | Avoids transition metal catalysts, redox-neutral. |

| Biocatalytic | Benzaldehyde lyase & Oxidoreductase researchgate.netrwth-aachen.de | Cascade synthesis of chiral diols from aldehydes. | High enantioselectivity, operates in green solvents. |

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry is a major trend that promises to make the synthesis of dioxolane-containing compounds safer, more scalable, and highly reproducible. zenodo.org Flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This technique offers superior control over reaction parameters like temperature, pressure, and mixing, which is especially beneficial for reactions involving unstable intermediates or generating significant heat. ucl.ac.ukillinois.edu

Multi-step continuous flow synthesis has been successfully applied to produce complex molecules like β/γ-substituted ketones, where reactive enone intermediates are generated and consumed in situ. zenodo.org Similar strategies can be envisioned for this compound, where the dioxolane unit is formed or modified as part of a continuous sequence, eliminating the need to isolate intermediates. The integration of photochemical or photocatalytic steps, which are often more efficient and controllable in flow reactors, further expands the synthetic possibilities. zenodo.org

Another advanced technique suitable for dioxolane synthesis is reactive distillation. This process combines chemical reaction and product separation into a single unit, continuously removing products as they are formed. researchgate.net This can drive equilibrium-limited reactions, such as acetalization, to completion, resulting in higher yields and purity. A process combining reactive distillation with pressure-swing distillation has been proposed for the high-purity production of 1,3-dioxolane. researchgate.net

Automation is a parallel development, with robotic systems like the EasyMax® reactor being used to perform and monitor reactions with high precision. researchgate.netrwth-aachen.de The combination of continuous flow with full automation and in-line analytical monitoring represents the future of chemical manufacturing, enabling on-demand production and rapid process optimization.

Computational Design of Dioxolane-Based Reagents

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and development of new dioxolane-based reagents and materials. These methods allow researchers to predict molecular properties, elucidate reaction mechanisms, and design novel compounds with desired functions before committing to laboratory synthesis.

One key application is the prediction of pharmacokinetic and toxicological profiles. For novel dioxolane-coumarin hybrids with potential therapeutic applications, in silico tools such as SwissADME and ProTox-II have been used to evaluate drug-likeness, oral bioavailability, and potential toxicity. researchgate.net This early-stage screening helps prioritize the most promising candidates for synthesis and testing.

Kinetic modeling is another powerful computational technique used to understand the complex reaction pathways of dioxolanes, particularly in areas like combustion. acs.org Detailed kinetic models have been developed to predict the oxidation behavior of 1,3-dioxolane, which is crucial for its potential use as a biofuel or fuel additive. researchgate.netresearchgate.netacs.org These models help to understand how the ring structure influences reactivity and the formation of key intermediates. researchgate.net

Furthermore, molecular modeling is employed to investigate reaction mechanisms at the atomic level. For example, plausible mechanisms for the graphene oxide-catalyzed synthesis of 1,3-dioxolanes have been proposed based on computational studies. researchgate.net For molecular dynamics simulations, tools like the Automated Topology Builder (ATB) are used to generate force fields for dioxolane-containing molecules, enabling the study of their conformational behavior and interactions with biological targets. uq.edu.au This computational insight is critical for the rational design of new reagents and functional molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) using aqueous lithium hydroxide in tetrahydrofuran (THF) at 70°C . Optimization involves adjusting solvent polarity, reaction temperature, and catalyst concentration. For example, replacing THF with a polar aprotic solvent like dimethylformamide (DMF) may enhance hydrolysis efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product through acidification (pH ~2–3) followed by extraction with ethyl acetate are critical steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and carboxylic acid protons (δ ~10–12 ppm) .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) of the carboxylic acid at ~1700–1720 cm and ether linkages (C-O-C) at ~1100–1250 cm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound in a solvent like ethanol or acetonitrile to obtain high-quality single crystals .

Q. How does the dioxolane ring influence the compound’s stability under varying pH conditions?

- Methodological Answer : The 1,3-dioxolane ring enhances stability in acidic conditions but is prone to hydrolysis in strongly basic environments. To assess stability:

- Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via HPLC or -NMR, focusing on the disappearance of the dioxolane methyl signal (δ ~1.4 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to analyze electron density maps and frontier molecular orbitals.

- Identify reactive sites (e.g., the carbonyl carbon) and predict regioselectivity in reactions with amines or alcohols. Validate predictions experimentally by synthesizing derivatives and comparing yields .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer :

- Re-refine X-ray data using SHELXL with updated scattering factors and hydrogen atom positioning.

- Cross-validate with neutron diffraction or high-resolution synchrotron data if discrepancies persist.

- Adjust computational parameters (e.g., basis sets in DFT) to account for crystal packing effects .

Q. How can the compound’s potential in drug delivery systems be evaluated using in vitro models?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values via shake-flask method or HPLC retention time to predict membrane permeability.

- Prodrug Activation : Incubate the compound with esterases or liver microsomes to assess hydrolysis rates to the active carboxylic acid form.

- Cellular Uptake Studies : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .

Data Analysis and Optimization

Q. What experimental design principles minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Employ Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and solvent purity.

- Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates.

- Purify via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography with silica gel .

Q. How do steric effects from the methyl group on the dioxolane ring influence intermolecular interactions in crystal packing?

- Methodological Answer :

- Analyze crystal structures using Mercury software to measure intermolecular distances and hydrogen-bonding networks.

- Compare with derivatives lacking the methyl group (e.g., 2-(1,3-dioxolan-2-yl)acetic acid) to isolate steric contributions.

- Correlate findings with melting point and solubility data .

Safety and Handling

Q. What safety protocols are essential when handling this compound in aqueous reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.